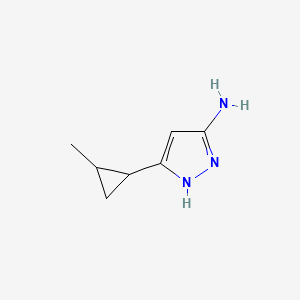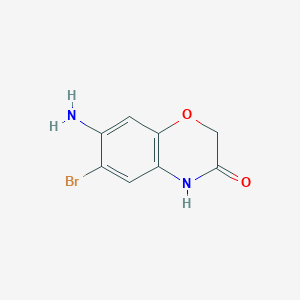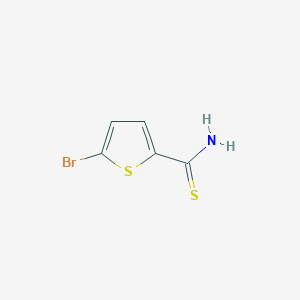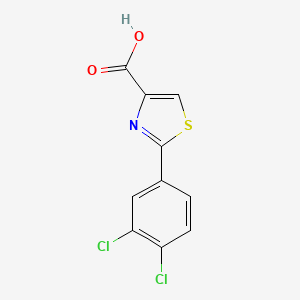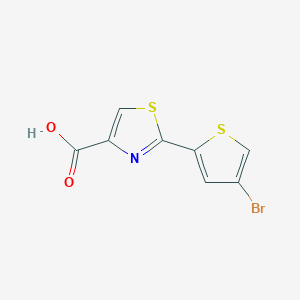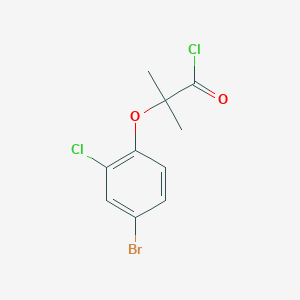
2-(4-溴-2-氯苯氧基)-2-甲基丙酰氯
描述
“2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound with the CAS Number: 1160257-42-0 . It has a molecular weight of 311.99 . The IUPAC name for this compound is 2-(4-bromo-2-chlorophenoxy)butanoyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound “2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride” has a molecular weight of 311.99 . The storage temperature for similar compounds is typically around 28 C .
科学研究应用
化学反应和合成
- 2-(4-溴-2-氯苯氧基)-2-甲基丙酰氯参与了各种化学反应。例如,它与乙酸乙酯锂发生反应,根据条件如温度和试剂比例,形成诸如二乙酸二乙酯 2,2'-(3-甲氧环氧丙烷-2,2-二基)等产物 (Valiullina et al., 2019)。
- 它还用于合成各种衍生物。例如,通过Pd催化的Suzuki交叉偶联反应合成了2-溴-4-氯苯基-2-溴丁酸酯衍生物 (Nazeer et al., 2020)。
分子和电子性质
- 已研究了涉及该化学物质的化合物的电子和非线性光学(NLO)性质。例如,进行了前线分子轨道分析和分子静电势研究,以了解2-溴-4-氯苯基-2-溴丁酸酯衍生物的反应性和电子性质 (Nazeer et al., 2020)。
环境和分析化学
- 在环境化学中,2-(4-溴-2-氯苯氧基)-2-甲基丙酰氯的衍生物,如氯纤维酸,已被研究其在酸性水介质中的降解,使用了电-芬顿和光电-芬顿等方法 (Sirés et al., 2007)。
- 已利用液相色谱-离子阱-电喷雾串联质谱等分析技术来确定水中的相关化合物,如MCPA和TCP (Gao et al., 2014)。
作用机制
Target of Action
It is structurally similar to 4-bromo-2-chlorophenol , which is a biologically inactive metabolite of profenofos , an organophosphorus pesticide . Therefore, it may interact with similar targets as profenofos, such as acetylcholinesterase, a key enzyme in the nervous system.
Mode of Action
Based on its structural similarity to 4-bromo-2-chlorophenol , it might interact with its targets in a similar manner. For instance, it could inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Biochemical Pathways
Given its potential interaction with acetylcholinesterase, it could impact the cholinergic signaling pathway . This could lead to downstream effects such as overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
Similar compounds like 4-bromo-2-chlorophenol are practically insoluble in water , which could impact their bioavailability and distribution in the body.
Result of Action
If it acts similarly to profenofos, it could lead to symptoms of overstimulation of the parasympathetic nervous system, such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
生化分析
Biochemical Properties
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to undergo enzyme-catalyzed reactions, particularly with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . This interaction leads to the formation of copolymers, which are essential in various biochemical pathways.
Cellular Effects
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are crucial for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to bind to specific sites on enzymes, altering their activity and subsequently affecting gene expression . This mechanism is vital for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings . These findings are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical properties and effects on cellular metabolism . These interactions are critical for its application in biochemical research.
Transport and Distribution
The transport and distribution of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride within cells and tissues are important for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these processes is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its biochemical interactions and effects . These localization patterns are essential for understanding the compound’s role in cellular processes.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGRJDOUGFYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




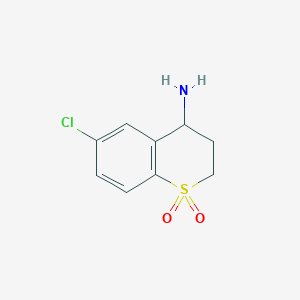
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
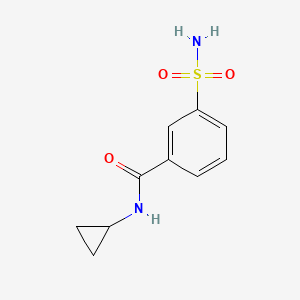
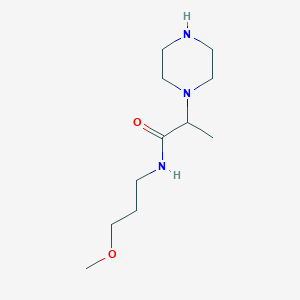
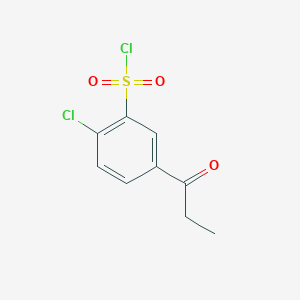
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
